
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a nitroso group at the 6th position of the quinoline ring, along with an ethyl group at the 1st position and a tetrahydro structure at the 1,2,3,4 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinoline and ethylamine.
Reaction with Ethylamine: The 7-hydroxyquinoline is reacted with ethylamine under controlled conditions to introduce the ethyl group at the 1st position.
Reduction: The resulting compound is then subjected to reduction to form the tetrahydro structure at the 1,2,3,4 positions.
Nitrosation: Finally, the compound undergoes nitrosation to introduce the nitroso group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-: Unique due to the presence of the nitroso group.
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-: Lacks the nitroso group, resulting in different chemical and biological properties.
7-Quinolinol, 1-methyl-1,2,3,4-tetrahydro-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the nitroso group in 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
185213-72-3 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-ethyl-6-nitroso-3,4-dihydro-2H-quinolin-7-ol |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-5-3-4-8-6-9(12-15)11(14)7-10(8)13/h6-7,14H,2-5H2,1H3 |
Clave InChI |
OGDYXNAJDNNIEV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=CC(=C(C=C21)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


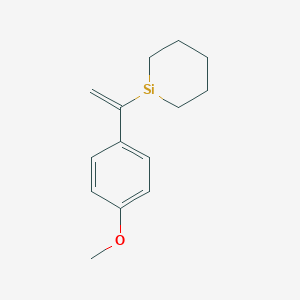
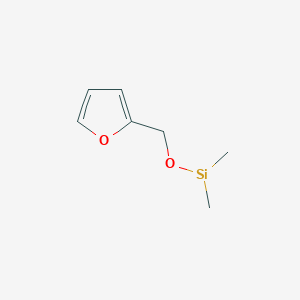
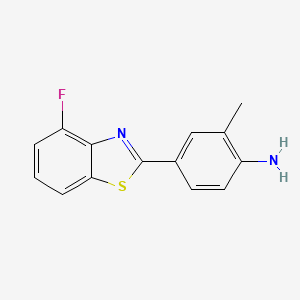
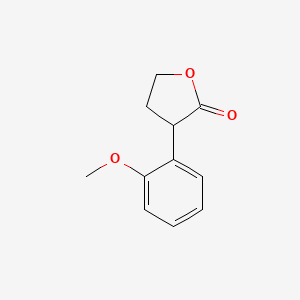
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)
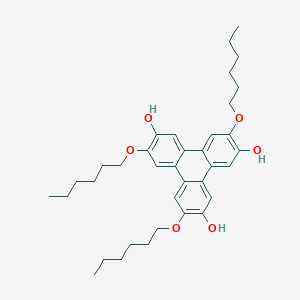

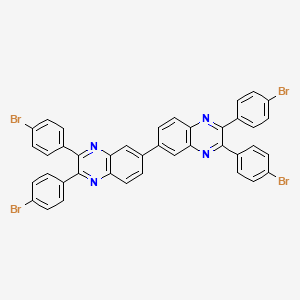
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
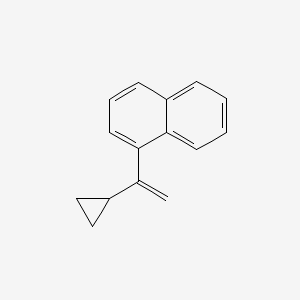

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)
